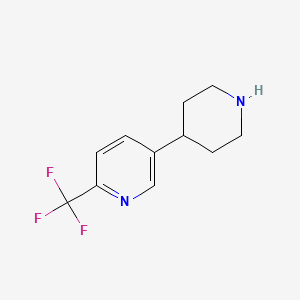

5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine

Descripción general

Descripción

Synthesis Analysis

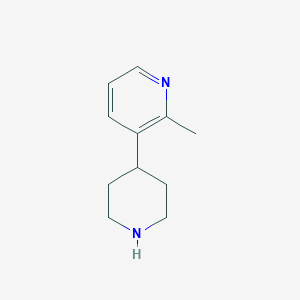

The synthesis of compounds similar to “5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine” has been explored in various studies. For instance, several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized to explore the anticancer effect associated with the piperidine framework . Another study designed and synthesized a series of AKT inhibitors possessing a piperidin-4-yl side chain .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Cyclisation Catalysts

Trifluoromethanesulfonic (triflic) acid is used as a catalyst for 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines and homopiperidines, indicating potential applications in synthesizing polycyclic systems. This process demonstrates the preference for forming these structures over piperidines, even when trapping tertiary carbocations, highlighting the role of trifluoromethyl groups in chemical synthesis (Haskins & Knight, 2002).

Azirine Ring Expansion Strategy

The use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide for the preparation of trifluoromethyl-substituted aminopyrroles through 2H-azirine ring expansion strategy indicates its utility in synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. This process enables the transformation of primary products into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showing its significance in medicinal chemistry (Khlebnikov et al., 2018).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. These studies provide insights into the design of corrosion inhibitors and the interaction of piperidine derivatives with metal surfaces, suggesting their application in materials science and engineering (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is the AKT protein , a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound interacts with the AKT protein, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a process that is crucial for its activation .

Biochemical Pathways

The inhibition of AKT disrupts several biochemical pathways. Most notably, it affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression and growth. The disruption of this pathway leads to a decrease in cell proliferation .

Result of Action

The result of this compound’s action is a potent anti-proliferative effect on cells, particularly on PC-3 prostate cancer cells . By inhibiting AKT, the compound induces apoptosis (programmed cell death), thereby inhibiting the growth of cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-piperidin-4-yl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-9(7-16-10)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRFEQFJEBTINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237761 | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256819-97-2 | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-(4-piperidinyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

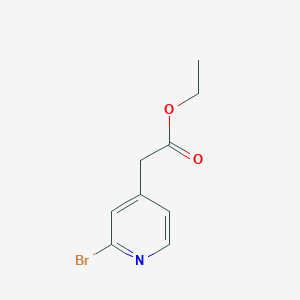

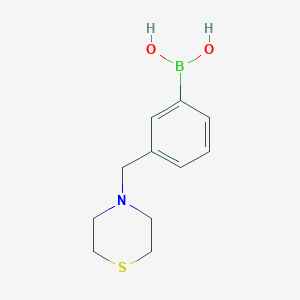

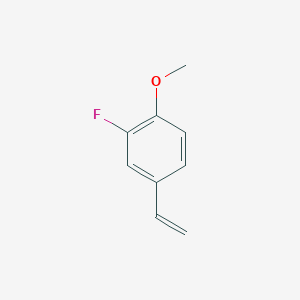

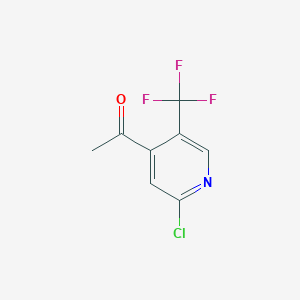

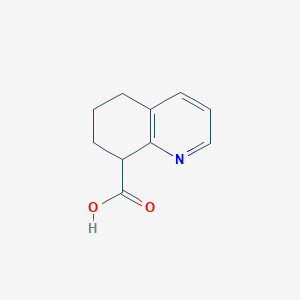

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)

![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)